Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-1,4-thiazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c7-5-1-3-10(8,9)4-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJBUYSZPXQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611610 | |

| Record name | 1lambda~6~,4-Thiazepane-1,1,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16906-20-0 | |

| Record name | 1lambda~6~,4-Thiazepane-1,1,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (C5H9NO3S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, a heterocyclic compound with the molecular formula C5H9NO3S. While specific research on this exact molecule is limited, this document synthesizes information from closely related analogs and foundational chemical principles to offer insights into its synthesis, chemical properties, potential biological significance, and analytical characterization. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and chemical applications of this and related seven-membered sulfur and nitrogen-containing heterocycles.

Introduction: Unveiling a Scaffold of Potential

This compound is a unique seven-membered heterocyclic compound containing both a sulfur and a nitrogen atom within its ring structure. The presence of a sulfone group (SO2) and a ketone (C=O) imparts distinct chemical properties that make it an intriguing candidate for further investigation in medicinal chemistry and materials science. The 1,4-thiazepanone core is a three-dimensional scaffold that is currently underrepresented in chemical screening libraries, suggesting a landscape ripe for the discovery of novel biological activities.[1]

Derivatives of the broader class of thiazepines and their fused-ring counterparts, benzothiazepines, have demonstrated a wide array of pharmacological activities, including acting as calcium channel blockers and central nervous system agents.[2] The incorporation of the sulfone moiety in this compound is anticipated to modulate its electronic and steric properties, potentially leading to unique biological interactions.

This guide will delineate a plausible synthetic pathway, discuss its key chemical and physical characteristics, propose methods for its analytical characterization, and explore its potential therapeutic applications based on the activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is a saturated seven-membered ring. The systematic numbering of the atoms in the ring is crucial for its unambiguous identification and the description of its derivatives.

Key Structural Features:

-

1,4-Thiazepan Ring: A seven-membered heterocyclic system containing a sulfur atom at position 1 and a nitrogen atom at position 4.

-

Ketone Group: A carbonyl group at position 5.

-

Sulfone Group: The sulfur atom at position 1 is oxidized to a sulfone (SO2).

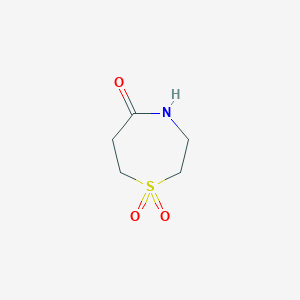

A visual representation of the molecular structure is provided below:

Caption: Molecular Structure of this compound.

Physicochemical Properties (Predicted):

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its structure and data from similar compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C5H9NO3S | |

| Molecular Weight | 163.19 g/mol | |

| Appearance | White to off-white solid | Based on similar cyclic sulfones. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF). Limited solubility in water. | The polar sulfone and amide groups suggest some aqueous solubility, but the overall hydrocarbon structure may limit it. |

| Melting Point | > 200 °C (decomposes) | Sulfones tend to have high melting points due to their polarity and crystal lattice energy. |

| pKa | The N-H proton is weakly acidic. | The electron-withdrawing sulfone group will increase the acidity of the N-H proton compared to a simple amine. |

Synthesis and Manufacturing

Currently, there is no specific published synthesis route for this compound. However, a plausible and efficient two-step synthetic pathway can be proposed based on modern synthetic methodologies for related 1,4-thiazepanones.

Proposed Synthetic Pathway:

The synthesis can be envisioned in two main stages:

-

Formation of the Tetrahydro-1,4-thiazepan-5-one core: This can be achieved through a one-pot reaction of a suitable α,β-unsaturated ester with a 1,2-amino thiol.

-

Oxidation of the Thioether to a Sulfone: The sulfide in the thiazepanone ring is then oxidized to the corresponding sulfone.

Sources

Conformational Analysis of Seven-Membered Heterocyclic Rings: A Technical Guide

Executive Summary

Seven-membered heterocyclic rings (azepines, oxepines, diazepines) represent a frontier in modern drug design, offering unique spatial vectors distinct from the saturated "flatland" of phenyl rings or the rigid chair motifs of piperidines. However, they present a significant challenge: conformational promiscuity . Unlike six-membered rings, which reside in well-defined chair minima, seven-membered rings occupy a flat energy surface characterized by low-barrier pseudorotation.

This guide provides a rigorous framework for analyzing, predicting, and controlling these conformations. We move beyond basic geometry to apply Cremer-Pople puckering parameters , Dynamic NMR (DNMR) , and Metadynamics to stabilize bioactive conformers.

Theoretical Framework: The Geometry of Flexibility

The Entropy Problem

In drug discovery, the binding of a flexible ligand to a rigid protein pocket incurs a high entropic penalty (

The Pseudorotation Cycle

To analyze these rings, we must abandon the "axial/equatorial" binary of cyclohexane. Instead, we use Cremer-Pople (CP) parameters . For a seven-membered ring, the puckering is described by four coordinates: amplitudes (

-

TC (Twist-Chair): Often the global minimum for saturated azepanes.

-

C (Chair): A local minimum, often destabilized by transannular interactions.

-

B (Boat) / TB (Twist-Boat): Higher energy forms in saturated systems, but often the global minimum in fused systems like 1,4-benzodiazepines.

Diagram 1: The Seven-Membered Ring Pseudorotation Landscape

This diagram illustrates the transition pathways between major conformers.

Figure 1: Simplified pseudorotation cycle. Saturated systems prefer TC/C; fused unsaturated systems (benzodiazepines) prefer B.

Structural Classes & Bioactive Conformations[4]

The presence of heteroatoms and unsaturation drastically alters the energy landscape.

Saturated Azepanes & Oxepanes

In the absence of constraints, azepanes prefer the Twist-Chair (TC) .

-

Key Interaction: Transannular repulsion between C3 and C6 hydrogens destabilizes the Chair form.

-

Design Tip: To lock a specific conformation, introduce bulky substituents. A 4,4-disubstitution pattern can force the ring into a specific Twist-Boat to relieve steric strain.

1,4-Benzodiazepines (The "Boat" Paradigm)

This is the most pharmacologically relevant class (e.g., Diazepam).

-

Conformation: These rings adopt a Boat (B) conformation.[1][4][5]

-

Chirality: Even without chiral centers, the boat conformation is chiral (

and -

Ring Inversion: The ring flips between

and-

Low Barrier: Rapid interconversion at physiological temperature (cannot separate atropisomers).

-

High Barrier: If bulky groups (e.g., isopropyl) are added, the barrier increases, potentially leading to separable atropisomers.

-

Data Summary: Ring Inversion Barriers

| Scaffold | Dominant Conformer | Inversion Barrier ( | Key Determinant |

| Azepane | Twist-Chair | 6–8 kcal/mol | Pseudorotation (flexible) |

| 1,4-Benzodiazepine | Boat | 17.6 kcal/mol (Diazepam) | Steric clash during ring flip |

| Oxepine | Boat (Non-planar) | < 5 kcal/mol | Equilibrium with benzene oxide |

| Dibenzazepine | Twist-Boat | ~20 kcal/mol | Biaryl twist constraints |

Analytical Methodologies

To rigorously determine conformation, one must combine computational prediction with experimental validation.

Computational Protocol: Metadynamics

Standard minimization fails for 7-membered rings because it gets trapped in local minima.

-

Method: Well-Tempered Metadynamics.

-

Collective Variables (CVs): Use Cremer-Pople coordinates (

) as the CVs to force the system to explore the entire pseudorotation surface. -

Output: Free Energy Surface (FES) identifying the true global minimum and the barriers between states.

Experimental Protocol: Dynamic NMR (DNMR)

Static NMR at room temperature often shows averaged signals due to rapid exchange.

-

Technique: Variable Temperature (VT)

H NMR.[6] -

Goal: Determine the Coalescence Temperature (

). -

Calculation: Use the Eyring equation to derive

at

Where

Integrated Workflow: The "Conformational Locking" Protocol

This workflow is designed for developing a novel 7-membered heterocyclic drug candidate.

Diagram 2: Conformational Analysis Workflow

Figure 2: Step-by-step protocol for validating conformational integrity in drug discovery.

Detailed Steps:

-

Computational Screening: Calculate the energy difference between the bioactive conformation (docked pose) and the solution global minimum. If

kcal/mol, the penalty is too high. -

Synthesis: Prepare the ligand.

-

VT-NMR:

-

Dissolve in CD

Cl -

Scan from 298K down to 180K.

-

Look for "decoalescence" of geminal protons (e.g., the -CH

- adjacent to Nitrogen).

-

-

Analysis: If the spectrum remains sharp at -90°C, the barrier is very low (highly flexible). If it splits at room temperature, you have atropisomers.

Impact on Drug Design (Atropisomerism)

In 1,4-benzodiazepines and related systems, the "Ring Flip" can create atropisomers.

-

The Risk: If the barrier is intermediate (20–28 kcal/mol), the drug may racemize in vivo, leading to variable efficacy or toxicity.

-

The Strategy:

-

Eliminate Chirality: Lower the barrier (< 15 kcal/mol) so it exists as a rapid average.

-

Freeze Chirality: Raise the barrier (> 30 kcal/mol) using steric bulk (e.g., ortho-substitution on the pendant phenyl ring) to isolate a single, stable enantiomer.

-

Case Study Reference: The structural modification of benzodiazepines to freeze the boat conformation has been shown to enhance selectivity for GABA

References

-

Conformational preferences in a benzodiazepine series of potent nonpeptide fibrinogen receptor antagonists. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Ring inversion barrier of diazepam and derivatives: An ab initio study. Source: Chirality (via PubMed) URL:[Link]

-

Dynamic 1H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines. Source: PubMed URL:[Link]

-

Understanding Ring Puckering in Small Molecules and Cyclic Peptides (Cremer-Pople Parameters). Source: Journal of Chemical Information and Modeling (ACS) URL:[Link]

-

Stereoelectronic and dynamical effects dictate nitrogen inversion during valence isomerism in benzene imine (Azepine dynamics). Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. RING Puckering - CATCO [s3.smu.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Ring inversion barrier of diazepam and derivatives: An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial screening of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide antibacterial activity.

Executive Summary & Chemical Context

This technical guide outlines the standardized protocol for the initial antibacterial evaluation of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (CAS: 16906-20-0). As a seven-membered heterocyclic sultam (cyclic sulfonamide), this compound represents a pharmacophore of significant interest in medicinal chemistry.

Unlike open-chain sulfonamides which classically inhibit dihydropteroate synthase (folate pathway), cyclic sultams are increasingly investigated as transition-state analogues capable of inhibiting proteases or mimicking beta-lactams. This screening protocol is designed to determine the compound's Minimum Inhibitory Concentration (MIC) , Minimum Bactericidal Concentration (MBC) , and kinetic kill profile against standard ATCC quality control strains.

Key Chemical Properties:

-

Molecular Formula:

-

Molecular Weight: 163.19 g/mol

-

Solubility Profile: Moderate polarity; typically soluble in DMSO or Methanol. Poor aqueous solubility requires careful solvent control in biological assays.

Experimental Architecture

The screening process is divided into three phases to maximize data integrity and resource efficiency. The workflow moves from qualitative susceptibility to quantitative potency and finally to kinetic profiling.

Phase 1: Compound Preparation & Solubility Validation

Objective: Ensure the compound is fully solubilized without precipitation in the assay media, which causes false negatives.

-

Stock Solution Preparation:

-

Weigh 10.0 mg of this compound.

-

Dissolve in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO) to achieve a 10,000 µg/mL (10 mg/mL) master stock.

-

Rationale: DMSO is the universal solvent for heterocyclic sultams. The final assay concentration of DMSO must remain < 1% (v/v) to prevent solvent toxicity to bacteria.

-

-

Sterilization:

-

Do not autoclave. Use a 0.22 µm PTFE syringe filter.

-

Rationale: Sultams can be thermally labile or undergo hydrolysis at high temperatures/pressures.

-

Phase 2: Primary Quantitative Screen (Broth Microdilution)

Objective: Determine the MIC according to CLSI M07 guidelines. This is the gold standard for accuracy over disk diffusion for novel small molecules.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well round-bottom polypropylene plates (prevents binding of hydrophobic compounds).

-

Test Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

Protocol:

-

Dilution Series:

-

Dispense 100 µL CAMHB into columns 1-12.

-

Add 100 µL of compound stock (diluted to 2x starting concentration) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

-

Range: 512 µg/mL down to 1 µg/mL.

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard suspension (

CFU/mL) from fresh overnight colonies. -

Dilute 1:100 in CAMHB.

-

Add 100 µL of this inoculum to wells in columns 1-11.

-

Final Inoculum:

CFU/mL.

-

-

Controls (Critical for Validity):

-

Column 11 (Growth Control): Bacteria + Solvent (1% DMSO) + Media. Must show turbidity.

-

Column 12 (Sterility Control): Media only. Must remain clear.

-

Reference Antibiotic: Run a parallel plate with Ciprofloxacin or Sulfamethoxazole to validate the bacterial strain susceptibility.

-

Data Interpretation:

-

MIC: The lowest concentration showing no visible growth after 16-20 hours incubation at 35°C.

Phase 3: Bactericidal Profiling (MBC & Time-Kill)

Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

-

MBC Determination:

-

Aliquot 10 µL from all "clear" wells in the MIC plate.

-

Spot onto Tryptic Soy Agar (TSA) plates.

-

Incubate for 24 hours.

-

MBC: The concentration killing

of the initial inoculum (fewer than 5 colonies on the spot).

-

-

Time-Kill Kinetics (If MIC < 64 µg/mL):

-

Inoculate broth containing the compound at 4x MIC.

-

Sample at 0, 2, 4, 8, and 24 hours.

-

Plate for CFU counting.[1]

-

Significance: A

reduction in CFU/mL indicates bactericidal potency.

-

Mechanism of Action Hypothesis & Visualization

While open-chain sulfonamides target folate synthesis, the 1,4-thiazepan-5-one-1,1-dioxide scaffold presents a rigid cyclic structure. The "sultam" (

Hypothesis A (Folate Pathway): The sulfonyl group mimics the PABA transition state, inhibiting Dihydropteroate Synthase (DHPS). Hypothesis B (Beta-Lactam Mimicry): The 7-membered lactam/sultam ring may act as a "suicide substrate" for Serine Proteases or Penicillin-Binding Proteins (PBPs), acylation the active site active serine.

Screening Workflow Diagram

Caption: Systematic screening workflow for thiazepan-one-dioxide derivatives, filtering from primary potency to kinetic profiling.

Data Presentation Standards

When recording results, use the following table structure to ensure comparability with literature values.

Table 1: Minimum Inhibitory Concentration (MIC) Summary

| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 29213 | Positive | [Data] | [Data] | [Calc] | |

| E. coli ATCC 25922 | Negative | [Data] | [Data] | [Calc] | |

| P. aeruginosa ATCC 27853 | Negative | [Data] | [Data] | [Calc] | Resistant if MIC > 64 |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI Standard. [Link]

-

Bhardwaj, V., et al. (2020). "Medicinally Privileged Sultams: Synthesis and Mechanism of Action."[2] Current Medicinal Chemistry. Bentham Science.[2] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123456 (Tetrahydro-1,4-thiazepan-5-one 1,1-dioxide). PubChem. [Link](Note: Validate specific CID upon database entry).

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Procedures of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally related compounds and general principles of laboratory safety to provide a robust framework for its safe use. The core focus is on understanding the inherent chemical properties and potential hazards to establish self-validating safety protocols.

Compound Profile and Inferred Hazard Identification

This compound possesses a unique seven-membered ring structure containing both sulfur and nitrogen atoms, with the sulfur atom in a high oxidation state as a sulfone. This structural motif is a key determinant of its chemical reactivity and potential biological activity. The molecular formula is C₅H₉NO₃S.

Structural Analogs and Anticipated Hazards

Given the structure, we can infer potential hazards by examining related compounds:

-

Cyclic Sulfones: The sulfone group is a strong hydrogen bond acceptor, which can influence interactions with biological molecules. While generally stable, some sulfones can cause skin and eye irritation.[1] Upon combustion, sulfones can release toxic sulfur oxides.

-

Thiazepane Core: The unoxidized analog, Tetrahydro-1,4-thiazepan-5-one, is classified as toxic if swallowed (H301) and toxic to aquatic life with long-lasting effects (H411). It is reasonable to assume that the dioxide derivative will exhibit at least a similar level of oral toxicity and environmental hazard.

-

Heterocyclic Amines: The presence of a secondary amine within the ring suggests the compound may be a mild base and could be incompatible with strong acids and oxidizing agents.

Based on these analogs, a precautionary approach is warranted, treating this compound as a compound that is potentially harmful if swallowed, and an irritant to the skin and eyes.

Physical Properties (Inferred)

While specific data is unavailable, the presence of a sulfone group and a ketone generally leads to a higher melting point. A related iodo-substituted thiazepine 1,1-dioxide has a melting point range of 122-134°C, suggesting that this compound is likely a solid at room temperature.

| Property | Inferred Value/Characteristic | Rationale |

| Physical State | Solid | High polarity and potential for hydrogen bonding due to the sulfone and amide-like structure. |

| Melting Point | Likely >100 °C | Based on the melting point of a structurally similar iodo-substituted derivative (122-134°C). |

| Solubility | Likely soluble in polar organic solvents | The polar sulfone and ketone groups suggest solubility in solvents like DMSO, DMF, and alcohols. |

| Odor | No data available | Handle as if it has a noxious odor and avoid inhalation. |

Prudent Laboratory Practices: A Proactive Approach to Safety

Given the inferred hazards, a conservative and proactive approach to handling is essential. All work with this compound should be conducted under the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure.

-

Eye Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For operations with a higher risk of splashing, a chemically resistant apron is recommended.

-

Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Engineering Controls and a Culture of Safety

-

Chemical Fume Hood: All weighing, dissolving, and reaction setup involving this compound must be conducted in a properly functioning chemical fume hood.

-

Ventilation: The laboratory should have adequate general ventilation.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible.

The following diagram illustrates the decision-making process for establishing appropriate engineering controls.

Tetrahydro-1,4-thiazepan-5-one + Oxidizing Agent -> this compound

Caption: General workflow for the synthesis of this compound.

Emergency Procedures: Preparedness and Response

Spills

-

Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills (or spills outside a fume hood): Evacuate the area and prevent entry. Contact the institution's emergency response team.

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, which could scatter the material.

-

Hazardous Combustion Products: Burning may produce toxic fumes of sulfur oxides and nitrogen oxides. Firefighters should wear self-contained breathing apparatus (SCBA).

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage

-

Store in a tightly sealed, labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain or in the general trash.

-

Contaminated materials (e.g., gloves, absorbent materials) should be placed in a sealed, labeled container for hazardous waste disposal.

Conclusion

References

-

MOLBASE. 4-iodo-2,3,4,5-tetrahydro-1,2-thiazepine 1,1-dioxide. Retrieved from [Link]

-

HD Supply. SAFETY DATA SHEET MULTI-SURFACE CLEANER DEGREASER. Retrieved from [Link]

-

Stony Brook University. (2025, December 29). Minors Working with Hazardous Materials in Research Laboratories Policy. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide in Modern Medicinal Chemistry: A Guide for Researchers

The relentless pursuit of novel chemical entities with therapeutic potential has led medicinal chemists to explore diverse and structurally unique molecular scaffolds. Among these, seven-membered heterocyclic systems have garnered significant interest due to their conformational flexibility and ability to present pharmacophoric elements in three-dimensional space. This guide focuses on a particularly promising, yet underexplored scaffold: Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide . This molecule, a seven-membered cyclic sulfone lactam, offers a unique combination of structural rigidity and functional handles, making it an attractive starting point for the development of new therapeutic agents.

This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals interested in leveraging the potential of this scaffold. We will delve into its synthesis, physicochemical properties, and propose detailed protocols for its derivatization and incorporation into drug discovery workflows, drawing upon established principles of medicinal chemistry and the known biological activities of related compounds.

The Rationale: Why this compound?

The thiazepane ring system, particularly when oxidized to the sulfone, introduces a unique set of properties to a molecule. The sulfone group is a strong hydrogen bond acceptor and can significantly influence the polarity and solubility of a compound. Its tetrahedral geometry also imparts a defined three-dimensional shape, which can be advantageous for specific receptor interactions. The embedded lactam functionality provides a key site for chemical modification, allowing for the introduction of a wide array of substituents to explore the chemical space around the core scaffold.

Derivatives of related cyclic sulfones and seven-membered heterocycles have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Central Nervous System (CNS) Modulation [3]

This precedent strongly suggests that derivatives of this compound could be valuable probes for these and other therapeutic areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is crucial for designing derivatives with favorable drug-like characteristics. Below is a summary of the key properties of the parent compound, Tetrahydro-1,4-thiazepan-5-one, the direct precursor to our target scaffold. The oxidation to the sulfone will increase polarity and may affect other properties.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂S | Inferred |

| Molecular Weight | 147.19 g/mol | Inferred |

| Calculated LogP | -0.1 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen) + 2 (sulfone oxygens) = 4 | Inferred |

| Rotatable Bonds | 0 | [4] |

Note: Properties for the 1,1-dioxide derivative are inferred based on the properties of the parent 1,4-Thiazepan-5-one from PubChem[4]. The addition of the dioxide group is expected to increase polarity and hydrogen bond accepting capacity.

Synthesis and Derivatization: Protocols and Methodologies

Proposed Synthesis of the Core Scaffold

The synthesis of the core scaffold can be envisioned as a two-step process starting from commercially available materials.

Caption: Proposed two-step synthesis of the target scaffold.

Protocol 1: Synthesis of 1,4-Thiazepan-5-one

Causality: This step involves a tandem Michael addition and subsequent lactamization. 2-Mercaptoethylamine serves as a bifunctional starting material, with the thiol undergoing a Michael addition to the electron-deficient alkene of ethyl acrylate. The resulting amino ester then undergoes an intramolecular cyclization to form the seven-membered lactam.

-

Reagents and Materials:

-

2-Mercaptoethylamine hydrochloride

-

Ethyl acrylate

-

Triethylamine (or another non-nucleophilic base)

-

Methanol (or another suitable protic solvent)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptoethylamine hydrochloride (1 equivalent) in methanol.

-

Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature to liberate the free amine.

-

Slowly add ethyl acrylate (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the starting materials are consumed, heat the reaction mixture to reflux for several hours to promote lactamization.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure 1,4-thiazepan-5-one.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Protocol 2: Oxidation to this compound

Causality: The sulfide in the thiazepanone ring is susceptible to oxidation. Using a controlled amount of a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, will convert the sulfide to a sulfone.

-

Reagents and Materials:

-

1,4-Thiazepan-5-one

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve 1,4-thiazepan-5-one (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (2.2 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallize or purify by column chromatography to obtain pure this compound.

-

Confirm the structure and purity by ¹H NMR, ¹³C NMR, IR (to observe the characteristic sulfone stretches), and mass spectrometry.

-

Derivatization Strategies: Exploring Chemical Space

The this compound scaffold offers two primary points for diversification: the lactam nitrogen and the carbon atoms of the ring.

Caption: Key derivatization strategies for the scaffold.

Protocol 3: N-Alkylation and N-Arylation of the Lactam

Causality: The lactam nitrogen has a proton that can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce a wide range of substituents. This is a common and effective strategy for building a library of analogs.[5][6]

-

Reagents and Materials:

-

This compound

-

Sodium hydride (NaH) or another strong base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide or aryl halide (e.g., benzyl bromide, iodobenzene)

-

For N-arylation: Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos)

-

Ammonium chloride solution (saturated)

-

-

Procedure for N-Alkylation:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous DMF.

-

Stir the mixture at room temperature until hydrogen evolution ceases (indicating complete deprotonation).

-

Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Characterize the N-alkylated derivative by NMR and mass spectrometry.

-

Application in a Drug Discovery Context: A Hypothetical Workflow

To illustrate the practical application of this scaffold, consider a hypothetical kinase inhibitor discovery program.

Caption: A workflow for utilizing the scaffold in drug discovery.

-

Scaffold Synthesis: Synthesize a multi-gram quantity of the core this compound scaffold using the protocols outlined above.

-

Library Generation: Employ parallel synthesis techniques to perform N-alkylation with a diverse set of alkyl halides to generate a library of 50-100 unique analogs.

-

Screening: Screen this library against a panel of therapeutically relevant kinases to identify initial hits.

-

Hit-to-Lead: For any identified hits, conduct further structure-activity relationship (SAR) studies by synthesizing a more focused library of analogs with subtle modifications to the N-substituent.

-

Lead Optimization: Promising lead compounds would then undergo further optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken. The unoxidized precursor, 1,4-Thiazepan-5-one, is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects.[4] While specific toxicity data for the 1,1-dioxide is not available, it should be handled with care in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This compound represents a versatile and promising scaffold for medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization at the lactam nitrogen make it an ideal starting point for the generation of compound libraries for screening against a wide range of biological targets. The inherent properties of the cyclic sulfone lactam core provide a unique chemical space to explore in the quest for novel therapeutics. This guide provides a foundational framework for researchers to begin incorporating this valuable scaffold into their drug discovery programs.

References

-

Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules. Available at: [Link]

-

Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. ACS Publications. Available at: [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

-

Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Available at: [Link]

-

Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. ResearchGate. Available at: [Link]

-

Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. ResearchGate. Available at: [Link]

-

Synthesis of tetrahydro-1H-benzo-1,5-diazepines. RSC Publishing. Available at: [Link]

-

1,4-Thiazepan-5-one. PubChem. Available at: [Link]

-

Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available at: [Link]

-

Synthesis, pharmacological and antiviral activity of 1,3-thiazepine derivatives. PubMed. Available at: [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. OMICS International. Available at: [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. Available at: [Link]

-

Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. Available at: [Link]

-

Biological Activity of Hexaazaisowurtzitane Derivatives. MDPI. Available at: [Link]

-

2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. PubChem. Available at: [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. Available at: [Link]

-

Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters. Available at: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Tetrahydrothiopyran-4-one. PubChem. Available at: [Link]

-

1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem. Available at: [Link]

-

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. PubChem. Available at: [Link]

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, pharmacological and antiviral activity of 1,3-thiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Thiazepan-5-one | C5H9NOS | CID 286337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Tandem Conjugate Addition/Cyclization for 1,4-Thiazepan-5-one Synthesis

Executive Summary

The 1,4-thiazepan-5-one scaffold is a privileged seven-membered heterocycle increasingly utilized in medicinal chemistry as a conformational constraint in peptidomimetics and as a core pharmacophore in BET bromodomain inhibitors. Despite its utility, the synthesis of medium-sized rings (7-membered) is often plagued by entropic penalties and competing intermolecular polymerization.

This Application Note details a robust, scalable tandem conjugate addition/cyclization (thia-Michael/lactamization) protocol. By leveraging the high nucleophilicity of thiols and the thermodynamic stability of the resulting amide bond, this method allows for the one-pot construction of the thiazepanone core from readily available

Mechanistic Insight & Pathway

The reaction proceeds via a domino sequence. The soft nucleophile (thiol) undergoes a chemoselective 1,4-addition (Michael addition) to the

Key Mechanistic Features:

-

Chemospecificity: Under neutral or slightly basic conditions, the thiol (

) is more acidic and nucleophilic than the amine, ensuring the initial attack occurs at the -

Regioselectivity: The "soft-soft" interaction favors S-alkylation over N-alkylation in the first step.

-

Ring Closure: The subsequent N-acylation is driven by the formation of a stable amide bond, overcoming the entropic barrier of forming a 7-membered ring.

Reaction Pathway Diagram

Figure 1: Reaction pathway for the tandem thia-Michael/lactamization cascade. The rate-determining step is typically the ring closure (k2).

Experimental Protocols

Protocol A: General One-Pot Synthesis (Standard Benchtop)

Objective: Synthesis of unsubstituted or

Reagents & Materials

-

Substrate: Ethyl acrylate or substituted

-unsaturated ester (1.0 equiv, 1.0 mmol). -

Nucleophile: 2-Aminoethanethiol (Cysteamine) hydrochloride (1.1 equiv, 1.1 mmol).

-

Base: Triethylamine (

) or DIPEA (2.2 equiv). -

Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous, degassed).

-

Concentration: 0.1 M (Critical for cyclization).

Step-by-Step Methodology

-

Solvent Preparation: Sparge Methanol with

or Ar for 15 minutes to remove dissolved oxygen. Rationale: Prevents oxidation of cysteamine to cystamine (disulfide), which kills the reaction. -

Nucleophile Activation: In a round-bottom flask equipped with a stir bar, dissolve 2-Aminoethanethiol HCl (125 mg, 1.1 mmol) in degassed MeOH (5 mL). Add

(153 µL, 1.1 mmol) to liberate the free thiol. Stir for 5 minutes under inert atmosphere. -

Addition: Add the

-unsaturated ester (1.0 mmol) dropwise to the thiol solution.-

Note: If the reaction is exothermic, cool to 0°C during addition.

-

-

Cyclization Phase: Add the second equivalent of base (

, 153 µL) to facilitate the amide coupling. Heat the reaction mixture to reflux (65°C) for 4–12 hours.-

Monitoring: Monitor by TLC or LC-MS. The intermediate linear ester may persist; prolonged heating ensures conversion to the cyclic lactam.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Dissolve the residue in DCM (10 mL) and wash with saturated

(5 mL) and Brine (5 mL). -

Dry over

, filter, and concentrate.

-

-

Purification: Purify via flash column chromatography (typically DCM/MeOH gradients) or recrystallization from EtOAc/Hexanes.

Protocol B: Stereoselective Synthesis (Organocatalytic Approach)

Objective: Synthesis of chiral substituted thiazepanones using asymmetric conjugate addition. Concept: Utilizing a chiral bifunctional organocatalyst (e.g., Squaramide or Thiourea) to control the facial selectivity of the initial thiol attack.

Key Parameters

| Parameter | Condition | Rationale |

| Catalyst | Chiral Squaramide (5-10 mol%) | Activates the nitroalkene/ester via H-bonding; orients the thiol. |

| Solvent | Toluene or DCM | Non-polar solvents enhance H-bond strength of the catalyst. |

| Temperature | -20°C to RT | Lower temperature improves enantioselectivity ( |

| Additives | 4Å Molecular Sieves | Removes trace water that can disrupt H-bonding networks. |

Methodology Overview

-

Dissolve the

-unsaturated substrate and catalyst in Toluene (0.1 M). -

Cool to desired temperature (-20°C).

-

Add the thiol nucleophile slowly.

-

Upon completion of the Michael addition (check TLC), add a coupling reagent (e.g., TBD or mild base) to promote the second cyclization step if it does not occur spontaneously.

Critical Optimization & Troubleshooting (E-E-A-T)

The following insights are derived from common failure modes in sulfur-heterocycle synthesis.

Controlling Polymerization vs. Cyclization

-

Issue: Formation of oligomers rather than the 7-membered ring.

-

Solution: High Dilution Principle. Run the reaction at 0.05 M – 0.1 M. If oligomers form, use a syringe pump to add the substrate slowly to the thiol solution, keeping the instantaneous concentration of the electrophile low.

Disulfide Formation

-

Issue: Low yield; recovery of starting material or cystamine precipitate.

-

Solution: Strictly degas solvents. Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) (5 mol%) if the thiol is particularly prone to oxidation.

Regioselectivity (S vs. N attack)

-

Issue: N-alkylation occurring before S-alkylation.

-

Validation: Verify product structure via NMR. The

-protons next to Sulfur will shift differently than those next to Nitrogen. -

Control: Ensure the pH is kept near 8-9. At this pH, the thiol is deprotonated (

) and highly nucleophilic, while the amine remains largely protonated or neutral but less nucleophilic than the thiolate.

Reaction Monitoring Data

| Compound Stage | Analytical Signal (LC-MS/NMR) |

| Reagents | Distinct alkene peaks ( |

| Intermediate | Loss of alkene peaks. Appearance of linear ester signals. Mass = |

| Product | Loss of ethyl/methyl ester signals (alkoxy group). Downfield shift of NH proton. Mass = |

References

-

Vertex Pharmaceuticals / ACS: Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters.

-

[Link]

-

-

Organocatalysis Review: Organocatalyzed Asymmetric Synthesis of Thiacycles. Asian Journal of Organic Chemistry.

-

[Link]

-

-

Mechanistic Foundation: The mechanism of thia-Michael addition catalyzed by LanC enzymes (Biological analog of the chemical process).[1][2][3] PNAS.

-

Thia-Michael Overview: Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification.[4] Organic & Biomolecular Chemistry.

-

[Link]

-

Sources

- 1. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC)

[1]

Executive Summary

The Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) is a pivotal synthetic methodology for constructing sultams (cyclic sulfonamides).[1] Sultams are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for lactams and exhibiting potent anti-inflammatory, antiviral, and enzyme-inhibitory properties (e.g., COX-2 inhibitors, HIV protease inhibitors).

Unlike traditional radical cyclizations or Ring-Closing Metathesis (RCM), the CSIC reaction leverages the unique acidity of

Mechanistic Insight & Causality

The success of the CSIC reaction relies on the controlled generation of a carbanion

The "Thorpe-Ingold" Effect in CSIC

The cyclization rate is heavily influenced by the Thorpe-Ingold effect (gem-dialkyl effect). Substituents on the tether chain compress the internal bond angle, reducing the conformational entropy penalty of ring closure. In CSIC, this pre-organization is critical because the sulfonyl group is bulky; without conformational assistance, intermolecular polymerization often competes with cyclization.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between successful cyclization and common failure modes (proton transfer/elimination).

Figure 1: Mechanistic pathway of the CSIC reaction. Successful cyclization requires kinetic control to favor intramolecular attack over elimination or polymerization.

Validated Experimental Protocol

This protocol describes the synthesis of a bicyclic

Pre-Experiment Checklist

-

Anhydrous Conditions: The carbanion intermediate is moisture-sensitive. Flame-dry all glassware.

-

Concentration: High dilution (0.05 M - 0.1 M) is required to favor intramolecular cyclization.

-

Base Selection:

-

Strong Base (Lithiation): n-BuLi or LiHMDS (for unactivated alkyl chains).

-

Mild Base:

or

-

Materials

| Component | Specification | Role |

| Substrate | Precursor | |

| Base | n-Butyllithium (2.5 M in hexanes) | Deprotonating Agent |

| Additive | TMEDA or HMPA (Optional) | Chelation/Disaggregation |

| Solvent | THF (Anhydrous, inhibitor-free) | Reaction Medium |

| Quench | Sat. | Proton Source |

Step-by-Step Procedure

Phase 1: Carbanion Generation

-

Setup: Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Solvation: Charge the flask with the sulfonamide substrate (1.0 equiv, 2.0 mmol) and dissolve in anhydrous THF (20 mL, 0.1 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath (

). Allow 15 minutes for thermal equilibration. -

Deprotonation: Add n-BuLi (2.2 equiv) dropwise via syringe over 10 minutes.

-

Note: The first equivalent deprotonates the sulfonamide nitrogen (forming the anion). The second equivalent generates the

-carbanion (dianion species). -

Observation: The solution may turn bright yellow or orange, indicating dianion formation.

-

Phase 2: Cyclization (CSIC)

-

Initiation: Stir at

for 1 hour to ensure complete lithiation. -

Warming: Remove the cooling bath and allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.

-

Critical: The cyclization (nucleophilic attack on the chloro-alkyl tether) typically occurs as the temperature rises above

.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:3). The starting material spot should disappear, replaced by a more polar spot (the sultam).

Phase 3: Workup & Isolation

-

Quench: Carefully add sat.

(5 mL) to the reaction mixture at -

Extraction: Dilute with water (20 mL) and extract with EtOAc (

mL). -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Workflow Visualization

The following diagram outlines the decision matrix for optimizing the CSIC reaction based on substrate class.

Figure 2: Operational workflow for selecting the appropriate base and additives based on substrate acidity.

Troubleshooting & Optimization (E-E-A-T)

Solvent Effects on Stereoselectivity

The choice of solvent profoundly affects the aggregation state of the carbanion, influencing the stereochemical outcome (cis/trans ratio) of the cyclization.

| Solvent System | Additive | Effect on Carbanion | Outcome |

| THF (Pure) | None | Contact Ion Pair (Tight) | High retention of configuration; slower rate. |

| THF/HMPA | HMPA (4:1) | Solvent-Separated Ion Pair | Increased reactivity; potential racemization. |

| Ether | TMEDA | Chelated Lithio-Species | Stabilizes dianions; prevents |

Common Failure Modes

-

Elimination vs. Cyclization: If the alkyl tether contains a

-hydrogen, elimination (forming a vinyl group) is a competing pathway.-

Solution: Lower the temperature during the initial lithiation phase. Switch to a less bulky base if possible.

-

-

Proton Transfer: If the electrophile is not reactive enough, the carbanion may simply deprotonate the solvent or trace water.

-

Solution: Ensure strict anhydrous conditions. Use a more reactive leaving group (Iodide > Bromide > Chloride).

-

References

-

Zhou, H., et al. (2018). Sultams: Recent Syntheses and Applications.[2][3][4][5][6] ResearchGate.[2][5] Link

-

Metz, P. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation.[7][8] Chemical Communications.[7] Link

-

Hanson, P. R., et al. (2009).[6] An RCM Strategy to Stereodiverse δ-Sultam Scaffolds. National Institutes of Health (PMC). Link

- Reissert, A. (Original concept of indole/sultam synthesis via carbanions).

-

Jiménez-Hopkins, M., & Hanson, P. R. (2008).[6] Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions.[3] Organic Letters.[6][9][10] Link

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An RCM Strategy to Stereodiverse δ-Sultam Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Sultam synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

Welcome to the technical support guide for the synthesis of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a constrained, seven-membered sultam, this molecule presents unique synthetic challenges, primarily related to the formation of the medium-sized ring. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and significantly improve your reaction yields.

Overview of a Common Synthetic Strategy

The synthesis of this compound is typically approached via a multi-step sequence. The most critical and often lowest-yielding step is the intramolecular cyclization to form the seven-membered ring. A common and logical pathway involves an intramolecular Dieckmann-type condensation of a linear amino-ester precursor, followed by oxidation of the sulfide to the target sulfone.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Category 1: Low Yield in Cyclization Step

Question: My intramolecular cyclization to form the thiazepan-5-one ring is giving very low yields (<15%). The main recoverable material appears to be a polymer. What is the cause and how can I fix it?

Answer: This is the most frequent challenge in forming 7-membered rings. The low yield is almost certainly due to intermolecular reactions (polymerization) outcompeting the desired intramolecular cyclization. The linear precursor is reacting with other molecules of itself rather than with its own tail.

Causality: For an intramolecular reaction to be favored, the reactive ends of the molecule must find each other before they find another molecule. In standard concentrations, the probability of intermolecular collision is much higher.

Solution: The High-Dilution Principle

You must perform the reaction under high-dilution conditions. This is achieved by adding the precursor solution very slowly to a large volume of solvent containing the base. This ensures that the concentration of the reactive precursor in the flask at any given moment is infinitesimally low, dramatically favoring the intramolecular pathway.

Troubleshooting Protocol: Implementing High-Dilution

-

Setup: Use a two-neck round-bottom flask charged with the base (e.g., sodium hydride) and a large volume of anhydrous solvent (e.g., THF). Fit one neck with a condenser and the other with a septum.

-

Syringe Pump: Dissolve your linear precursor in a significant volume of the same anhydrous solvent and load it into a syringe. Mount the syringe on a syringe pump.

-

Slow Addition: Pierce the septum with the syringe needle and set the pump to a very slow addition rate (e.g., 1-2 mL/hour).

-

Temperature & Stirring: Ensure vigorous stirring and maintain the optimal reaction temperature throughout the addition.

| Condition | Standard Concentration | High Dilution | Rationale |

| Precursor Conc. | 0.1 - 0.5 M | 0.001 - 0.005 M | Minimizes intermolecular reactions. |

| Addition Time | < 10 minutes | 4 - 12 hours | Maintains near-zero concentration of reactive species. |

| Typical Yield | 5 - 20% | 60 - 85% | Favors intramolecular ring closure. |

Question: Which base should I choose for the Dieckmann condensation, and does temperature matter?[1][2][3]

Answer: The choice of base and temperature are critical for success. The goal is to efficiently deprotonate the α-carbon to form the nucleophilic enolate without causing side reactions like ester cleavage or elimination.

Base Selection:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base. It's an excellent choice as it irreversibly deprotonates the precursor, and the only byproduct is hydrogen gas. It is often used in a refluxing solvent like THF.

-

Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base. Good for promoting cyclization, but can sometimes lead to elimination side products if the substrate is sensitive.

-

Lithium Diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base. It is typically used at low temperatures (-78 °C) which can help prevent side reactions and improve selectivity. However, maintaining this temperature during a long, slow addition can be challenging.

Temperature Control:

-

For NaH: Refluxing THF (~66 °C) is common to ensure the reaction goes to completion.

-

For LDA: Must be performed at -78 °C to maintain the stability of the base and prevent side reactions. The reaction is typically allowed to slowly warm to room temperature after the addition is complete.

Recommendation: Start with Sodium Hydride in THF under high dilution. It offers a good balance of reactivity, simplicity, and cost-effectiveness.

Category 2: Impurity Formation

Question: After the oxidation step, my NMR shows a mixture of the desired sulfone and the sulfide starting material. How can I drive the oxidation to completion?

Answer: Incomplete oxidation is a common issue, often arising from insufficient oxidant or deactivation of the oxidizing agent.

Causality: The oxidation of a sulfide to a sulfone proceeds in two steps: sulfide → sulfoxide → sulfone. Each step consumes one equivalent of the oxidant. Therefore, slightly more than two equivalents are required to ensure full conversion.

Solutions:

-

Increase Oxidant Stoichiometry: Use 2.1-2.2 equivalents of the oxidizing agent. This slight excess helps to drive the reaction to completion.

-

Choice of Oxidant:

-

meta-Chloroperoxybenzoic acid (m-CPBA): Highly effective and clean. The benzoic acid byproduct is easily removed with a mild aqueous base wash during workup. It is generally the preferred reagent.

-

Oxone® (Potassium peroxymonosulfate): A powerful, inexpensive, and environmentally friendly oxidant. It is used in a biphasic system (e.g., DCM/water or Ethyl Acetate/water) with a phase-transfer catalyst.

-

-

Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Spot your reaction mixture against a standard of the sulfide starting material. The reaction is complete when the starting material spot has completely disappeared.

-

Temperature: Perform the reaction at 0 °C initially and allow it to slowly warm to room temperature. This controls the initial exotherm and prevents potential side reactions.

Detailed Experimental Protocols

These are generalized protocols and may require optimization for your specific substrate.

Protocol 1: Intramolecular Dieckmann Cyclization

-

Preparation: To a flame-dried 1 L two-neck round-bottom flask under Argon, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and 400 mL of anhydrous THF.

-

Precursor Solution: In a separate dry flask, dissolve the linear amino-ester precursor (1.0 eq) in 250 mL of anhydrous THF. Load this solution into a 250 mL syringe and place it on a syringe pump.

-

Reaction: Heat the NaH/THF suspension to reflux (approx. 66 °C). Begin the slow addition of the precursor solution via the syringe pump over 8 hours.

-

Completion: After the addition is complete, maintain the reflux for an additional 1 hour.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the Tetrahydro-1,4-thiazepan-5-one.

Protocol 2: Oxidation to the 1,1-Dioxide

-

Setup: Dissolve the sulfide intermediate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Oxidant Addition: Add m-CPBA (2.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove excess acid, followed by water (1x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is often pure, but can be recrystallized or purified by column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: Is Ring-Closing Metathesis (RCM) a viable alternative for this synthesis?

A: Absolutely. RCM is a powerful method for forming rings and can be an excellent alternative to the Dieckmann-type condensation.[4][5][6] To use RCM, you would need to synthesize a linear precursor containing two terminal alkenes (a diene). The reaction is catalyzed by a ruthenium complex, such as Grubbs' catalyst.[4]

-

Advantages of RCM: Exceptionally mild reaction conditions and high functional group tolerance. Often gives higher yields for medium-sized rings compared to classical condensation methods.

-

Disadvantages of RCM: Requires synthesis of a specific diene precursor. The ruthenium catalysts can be expensive, and removal of residual metal from the final product is a critical consideration for pharmaceutical applications.[7]

Q2: My precursor seems to be degrading in the presence of the base before it can cyclize. What can I do?

A: This suggests a stability issue, possibly due to an undesired side reaction like elimination or hydrolysis. Consider switching to a base/solvent system that allows for lower temperatures. Using LDA in THF at -78 °C is the classic approach for sensitive substrates. The low temperature significantly slows down decomposition pathways while still allowing the desired deprotonation and cyclization to occur.

Q3: What are the key safety precautions for this synthesis?

A:

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. It must be handled under an inert atmosphere (Argon or Nitrogen). The mineral oil dispersion is safer than pure NaH. Quenching must be done slowly and at low temperatures.

-

meta-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with care and store appropriately. The reaction can be exothermic, so controlled addition and cooling are essential.

-

Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled THF or purchase inhibitor-free solvent packaged for anhydrous use.

References

-

Dieckmann Condensation: An overview of the intramolecular condens

-

Dieckmann Condensation Mechanism and Application: Further details on the reaction mechanism.

-

Ring-Closing Metathesis (RCM): A comprehensive overview of the RCM reaction.

-

Synthesis of Sultams by Ring-Closing Metathesis: A specific applic

-

RCM in Drug Discovery and Process Chemistry: Discusses the practical challenges and solutions for scaling up RCM reactions.

- General Information on Dieckmann Condensation: Provides details on reagents and reaction conditions. Source: Alfa Chemistry

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of Sultams by Ring-Closing Metathesis [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 7. drughunter.com [drughunter.com]

Technical Support Center: Catalyst Selection for Efficient Intramolecular C–N Bond Coupling

Welcome to the technical support center for intramolecular C–N bond coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming cyclic amines and amides via palladium-catalyzed cross-coupling. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide actionable troubleshooting advice for the challenges you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of intramolecular C–N coupling experiments, particularly focusing on Buchwald-Hartwig amination.

Q1: How do I choose the right palladium precursor for my reaction?

A1: The choice of palladium precursor is the first step in assembling your catalytic system. While Pd(0) sources like Pd₂(dba)₃ or Pd(dba)₂ can be used, they require in-situ reduction of a Pd(II) species which can sometimes be inefficient.[1][2] For more reliable and efficient generation of the active LPd(0) catalyst, pre-catalysts are highly recommended.[2]

-

Pd(OAc)₂: A common and versatile Pd(II) source, but requires reduction in situ.[1][2]

-

Pd₂(dba)₃: A Pd(0) source, but the dissociation of the dibenzylideneacetone (dba) ligand can sometimes influence the reaction.[1]

-

Pre-catalysts (e.g., G3 or G4 Palladacycles): These are often the best choice for consistency. They are air-stable and efficiently generate the active LPd(0) species upon exposure to a base, avoiding the uncertainties of in-situ reduction.[2][3]

Q2: What are the key factors to consider when selecting a phosphine ligand?

A2: The ligand is arguably the most critical component of the catalytic system, as it influences catalyst stability, activity, and substrate scope.[4][5] The primary considerations are the ligand's steric bulk and electronic properties.

-

Steric Bulk: Bulky ligands, particularly biaryl phosphines, are generally preferred as they promote the crucial reductive elimination step, which forms the desired C–N bond.[1][6] They also help to prevent the formation of inactive palladium dimers.[7]

-

Electron-Richness: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide.[8]

-

Bite Angle (for bidentate ligands): For chelating ligands like Xantphos or DPEPhos, the bite angle can influence the geometry of the palladium complex and, consequently, its reactivity.[6]

A cheat sheet for initial ligand selection based on the amine coupling partner is provided in the troubleshooting section.

Q3: Which base should I start with, and what are the trade-offs?

A3: The base plays a crucial role in deprotonating the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[1] The choice of base is a balance between reactivity and functional group tolerance.[1][2]

| Base Type | Examples | Advantages | Disadvantages |

| Strong Bases | NaOtBu, KOtBu, LHMDS | High reaction rates, often allows for lower catalyst loadings. | Incompatible with base-sensitive functional groups (e.g., esters, ketones, nitriles).[1][9] |

| Weak Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | Broader functional group tolerance. | May require higher temperatures or longer reaction times. |

For substrates with sensitive functional groups, starting with a weaker base like K₃PO₄ or Cs₂CO₃ is advisable.[2][3]

Q4: Does the choice of solvent matter?

A4: Yes, the solvent is critical. It not only dissolves the reactants but also stabilizes key intermediates in the catalytic cycle.[1]

-

Aprotic, non-polar solvents like toluene and dioxane are the most common and generally effective choices.[1]

-

Ethereal solvents such as THF or DME are also frequently used.[1]

-

Polar aprotic solvents (DMF, NMP, DMSO) can be employed if solubility is an issue, but they can sometimes interfere with the catalyst.[1]

It's important to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[10]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during intramolecular C–N coupling reactions.

Issue 1: Low or No Product Formation, Starting Material Consumed

This is a common and frustrating scenario. It often points to catalyst deactivation or the formation of soluble, but undesired, side products.

Possible Cause 1: Catalyst Deactivation

Catalyst deactivation can occur through several pathways. Coordination of the substrate or product to the palladium center can form dormant complexes.[4][5] Additionally, sensitive substrates, particularly certain five-membered heteroarenes, can decompose under basic conditions, leading to catalyst inhibition.[4][11]

Troubleshooting Steps:

-

Switch to a More Robust Ligand: Some ligands are specifically designed to resist deactivation. For example, GPhos has been shown to be effective for challenging five-membered heteroarenes.[4]

-

Use a Weaker Base: If substrate decomposition is suspected, switch from a strong base like NaOtBu to a weaker one like K₃PO₄ or Cs₂CO₃.[2][3] The use of NaOTMS has also been reported to be beneficial for base-sensitive heteroarenes.[4][11]

-

Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period.

Possible Cause 2: Side Reactions

The primary competing reaction is often hydrodehalogenation, where the aryl halide is reduced to the corresponding arene.

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Trace amounts of water can lead to the formation of palladium hydroxo species, which can promote hydrodehalogenation.[12] Ensure all reagents and solvents are dry.

-

Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus competing pathways. Screening different ligands is often necessary.

Issue 2: Low or No Product Formation, Starting Material Remains

This issue typically indicates that the catalytic cycle is not initiating efficiently.

Possible Cause 1: Inefficient Catalyst Activation

If using a Pd(II) precursor, the in-situ reduction to the active Pd(0) species may be failing.

Troubleshooting Steps:

-

Switch to a Pre-catalyst: Using a palladacycle pre-catalyst (like a G3 or G4 pre-catalyst) ensures the efficient formation of the active LPd(0) catalyst.[2][3]

-

Pre-activation: If you must use a Pd(II) source, consider a pre-activation step by stirring the Pd(II) salt and ligand together in the solvent, sometimes with gentle heating, before adding the other reagents.[3]

Possible Cause 2: Poor Oxidative Addition

The oxidative addition of the aryl halide to the Pd(0) center is the first step of the catalytic cycle. For less reactive aryl chlorides or electron-rich aryl halides, this step can be slow.

Troubleshooting Steps:

-

Use a More Electron-Rich Ligand: Ligands with electron-donating groups can increase the electron density on the palladium, promoting oxidative addition. Buchwald-type biarylphosphine ligands are excellent for this purpose.[8]

-

Increase the Temperature: This can often overcome the activation barrier for oxidative addition.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in intramolecular C–N coupling reactions.

Caption: A decision tree for troubleshooting intramolecular C-N coupling.

Part 3: Ligand Selection Guide

The choice of ligand is crucial and often depends on the nature of the amine. While extensive screening is sometimes necessary, the following table provides a good starting point based on literature precedent.[9][13]

| Amine Substrate Type | Recommended Ligands (Examples) | Rationale |

| Primary Aliphatic Amines | RuPhos, BrettPhos | These bulky, electron-rich ligands are effective at promoting the coupling of typically challenging primary amines.[13] |

| Secondary Aliphatic Amines | BrettPhos, JohnPhos | These ligands provide the necessary steric bulk to facilitate reductive elimination with secondary amines.[6] |

| Aryl Amines (Anilines) | XPhos, SPhos | Generally well-behaved substrates, these ligands offer a good balance of activity and stability. |